

Methyl 3-isocyanatopropanoate (CAS: 50835-77-3): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 3-isocyanatopropanoate

Cat. No.: B1304612

[Get Quote](#)

Abstract

This technical guide provides a comprehensive overview of **Methyl 3-isocyanatopropanoate** (CAS: 50835-77-3), a bifunctional molecule with potential applications in chemical synthesis, drug discovery, and materials science. This document collates available information on its chemical and physical properties, safety and handling, synthesis, reactivity, and potential applications, with a focus on its relevance to researchers, scientists, and drug development professionals. Due to the limited availability of experimental data for this specific compound, information from analogous structures and general chemical principles is included to provide a thorough understanding.

Chemical and Physical Properties

Methyl 3-isocyanatopropanoate is a chemical compound with the molecular formula $C_5H_7NO_3$.^[1] It possesses both an isocyanate and a methyl ester functional group, making it a versatile reagent for a variety of chemical transformations.

Table 1: Chemical Identifiers and Physical Properties

Property	Value	Source
CAS Number	50835-77-3	[1]
Molecular Formula	C ₅ H ₇ NO ₃	[1]
Molecular Weight	129.11 g/mol	[1]
IUPAC Name	methyl 3-isocyanatopropanoate	[1]
Synonyms	2-methoxycarbonylethyl isocyanate, β -methoxycarbonylethyl isocyanate, 3-isocyanato-propionic acid methyl ester, Propanoic acid, 3-isocyanato-, methyl ester	[1]
Boiling Point	Data not available	[2]
Melting Point	Data not available	[2]
Density	Data not available	[2]

Note: Experimental data for the boiling point, melting point, and density of **Methyl 3-isocyanatopropanoate** are not readily available in the public domain.

Spectroscopic Data (Predicted)

Specific experimental spectroscopic data for **Methyl 3-isocyanatopropanoate** is not available. However, based on the known spectra of similar compounds, such as methyl isocyanate and methyl propanoate, the following characteristic signals can be predicted.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Table 2: Predicted Spectroscopic Data

Technique	Predicted Chemical Shifts / Frequencies
¹ H NMR	- ~3.7 ppm (s, 3H): O-CH ₃ (methyl ester) - ~3.6 ppm (t, 2H): -CH ₂ -NCO (methylene adjacent to isocyanate) - ~2.7 ppm (t, 2H): -CH ₂ -C(O)OCH ₃ (methylene adjacent to carbonyl)
¹³ C NMR	- ~172 ppm: C=O (ester carbonyl) - ~125 ppm: -N=C=O (isocyanate carbon) - ~52 ppm: O-CH ₃ (methyl ester) - ~39 ppm: -CH ₂ -NCO (methylene adjacent to isocyanate) - ~33 ppm: -CH ₂ -C(O)OCH ₃ (methylene adjacent to carbonyl)
IR Spectroscopy	- ~2270 cm ⁻¹ (strong, sharp): -N=C=O stretch (isocyanate) - ~1740 cm ⁻¹ (strong): C=O stretch (ester) - ~2950 cm ⁻¹ : C-H stretch (aliphatic)
Mass Spectrometry	- Molecular Ion (M ⁺): m/z = 129 - Key Fragments: Loss of -OCH ₃ (m/z = 98), Loss of -COOCH ₃ (m/z = 70)

Safety and Handling

Methyl 3-isocyanatopropanoate is classified as a hazardous substance. Appropriate safety precautions must be taken during its handling and use.

Table 3: GHS Hazard Statements

Hazard Code	Description
H302	Harmful if swallowed
H315	Causes skin irritation
H317	May cause an allergic skin reaction
H319	Causes serious eye irritation
H331	Toxic if inhaled
H334	May cause allergy or asthma symptoms or breathing difficulties if inhaled
H335	May cause respiratory irritation

Handling Recommendations:

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
- Avoid inhalation of vapors and contact with skin and eyes.
- Store in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, and amines.

Synthesis

A specific, validated experimental protocol for the synthesis of **Methyl 3-isocyanatopropanoate** is not readily available. However, a general method for the synthesis of isocyanates from the corresponding amine hydrochloride using triphosgene can be adapted. The precursor, methyl 3-aminopropanoate hydrochloride, can be synthesized from β -alanine. [10]

Synthesis of Methyl 3-aminopropanoate hydrochloride

This precursor can be prepared by the Fischer esterification of β -alanine using thionyl chloride in methanol.[\[10\]](#)

Experimental Protocol:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend β -alanine in anhydrous methanol.
- Reagent Addition: Cool the suspension in an ice bath and slowly add thionyl chloride dropwise.
- Reaction: Stir the mixture at room temperature for 30 minutes, then heat to reflux for 4-6 hours.
- Work-up: After the reaction is complete, remove the solvent under reduced pressure to obtain the crude methyl 3-aminopropanoate hydrochloride. The product can be purified by recrystallization.

Proposed Synthesis of Methyl 3-isocyanatopropanoate

This proposed synthesis is based on a procedure for a similar compound and should be optimized for **Methyl 3-isocyanatopropanoate**.

Experimental Protocol:

- Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and an inert gas inlet, add a biphasic mixture of dichloromethane and a saturated aqueous solution of sodium bicarbonate.
- Starting Material: Add methyl 3-aminopropanoate hydrochloride to the stirred mixture.
- Phosgenation: Cool the mixture in an ice bath and add a solution of triphosgene in dichloromethane dropwise.
- Reaction: Stir the reaction mixture vigorously at 0°C for 15-30 minutes.
- Work-up: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate

under reduced pressure.

- Purification: The crude product should be purified by vacuum distillation.

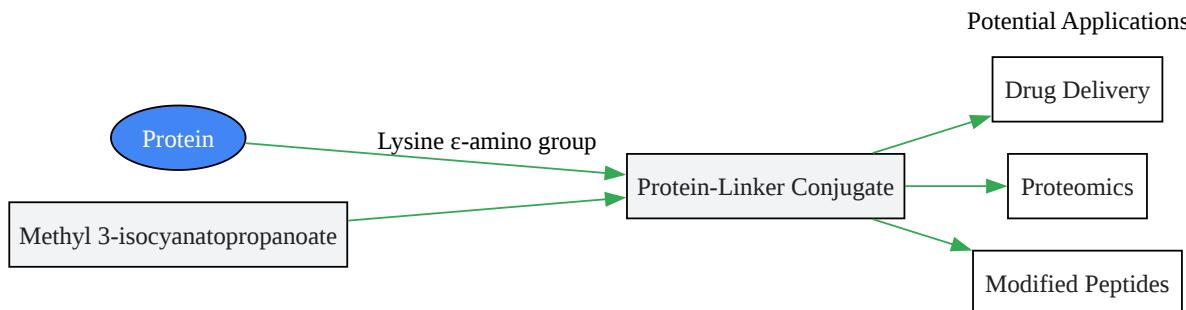
Caption: Proposed two-step synthesis of **Methyl 3-isocyanatopropanoate**.

Reactivity and Applications

The dual functionality of **Methyl 3-isocyanatopropanoate** makes it a valuable building block in organic synthesis. The isocyanate group is highly electrophilic and readily reacts with nucleophiles, while the methyl ester can be hydrolyzed or transesterified.

Reactivity of the Isocyanate Group

Isocyanates are known to react with a variety of nucleophiles, including amines, alcohols, and water.^{[11][12]} The reaction with primary amines is particularly rapid and forms stable urea linkages.^{[13][14]} This reactivity is fundamental to its potential use as a linker or in the synthesis of more complex molecules.


Caption: General reactivity of the isocyanate group with common nucleophiles.

Applications in Drug Development and Bioconjugation

While specific examples of **Methyl 3-isocyanatopropanoate** in drug development are not documented, its structural motifs are relevant. The propanoate linker can be found in various bioactive molecules, and the isocyanate group is a reactive handle for conjugation.

- Linker Chemistry: The ethyl ester backbone can act as a flexible linker to connect two pharmacophores. This is a common strategy in the design of bivalent ligands and Proteolysis Targeting Chimeras (PROTACs).
- Bioconjugation: The isocyanate group can react with primary amines, such as the ϵ -amino group of lysine residues in proteins, to form stable urea linkages.^[11] This allows for the covalent attachment of the molecule to proteins for applications in proteomics and drug delivery.^[15]
- Peptide Synthesis: While not a standard reagent in solid-phase peptide synthesis (SPPS), isocyanates can be used to cap unreacted amino groups on the growing peptide chain or to

introduce specific modifications.[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 3-isocyanatopropanoate | C5H7NO3 | CID 2769480 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. low/high resolution ^1H proton nmr spectrum of methyl propanoate C4H8O2
CH₃CH₂COOCH₃ analysis interpretation of chemical shifts ppm spin spin line splitting H-1
methyl propionate 1-H nmr explaining spin-spin coupling for line splitting doc brown's
advanced organic chemistry revision notes [docbrown.info]
- 4. ^{13}C nmr spectrum of methyl propanoate C4H8O2 CH₃CH₂COOCH₃ analysis of chemical
shifts ppm interpretation of C-13 chemical shifts ppm of methyl propionate C13 13-C nmr doc
brown's advanced organic chemistry revision notes [docbrown.info]
- 5. spectrabase.com [spectrabase.com]

- 6. METHYLISOCYANATE 1 X 500MG NEAT(624-83-9) 1H NMR spectrum [chemicalbook.com]
- 7. Methane, isocyanato- [webbook.nist.gov]
- 8. Methane, isocyanato- [webbook.nist.gov]
- 9. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. doxuchem.com [doxuchem.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Reactions of 4 methylphenyl isocyanate with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. peptide.com [peptide.com]
- 17. biotage.com [biotage.com]
- 18. researchgate.net [researchgate.net]
- 19. bachem.com [bachem.com]
- 20. luxembourg-bio.com [luxembourg-bio.com]
- To cite this document: BenchChem. [Methyl 3-isocyanatopropanoate (CAS: 50835-77-3): A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1304612#methyl-3-isocyanatopropanoate-cas-number-50835-77-3>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com